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Compound of Interest

Compound Name:
Tributyl[(methoxymethoxy)methyl]s

tannane

Cat. No.: B030004 Get Quote

This guide provides a comprehensive overview of the synthesis of

Tributyl[(methoxymethoxy)methyl]stannane, a versatile reagent in organic synthesis. It is

intended for researchers, scientists, and professionals in the field of drug development and

organic chemistry. The document outlines a reliable two-step protocol, presents quantitative

data in a clear tabular format, and includes a visual representation of the experimental

workflow.

Tributyl[(methoxymethoxy)methyl]stannane serves as a valuable hydroxymethyl anion

equivalent, enabling the introduction of a protected hydroxymethyl group into various

molecules.[1][2][3] Its utility is highlighted in the formation of mono-protected diols from

carbonyl compounds under mild conditions.[2] A key advantage of this reagent is that it is

achiral, which avoids the complication of introducing additional chiral centers in complex

synthetic pathways.[1]

Experimental Protocol
The following protocol is a two-step procedure starting from tributyltin hydride. The first step

involves the formation of the intermediate, (tributylstannyl)methanol, which is then converted to

the final product in the second step.

Step A: Synthesis of (Tributylstannyl)methanol[1]
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Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic

stirring bar, a rubber septum, an argon inlet adapter, and a 150-mL, pressure-equalizing

dropping funnel.

Initial Reagents: The flask is charged with diisopropylamine (13.7 mL, 0.098 mol) and 120

mL of dry tetrahydrofuran (THF).

Formation of Lithium Diisopropylamide (LDA): The flask is cooled in an ice-water bath, and a

1.60 M solution of butyllithium in hexane (58.4 mL, 0.093 mol) is added dropwise via syringe

over 15 minutes. The mixture is stirred for an additional 30 minutes.

Addition of Tributyltin Hydride: A solution of tributyltin hydride (24.75 g, 0.0850 mol) in 50 mL

of THF is added dropwise from the addition funnel over 50 minutes.

Reaction with Paraformaldehyde: After stirring for 30 minutes, paraformaldehyde (3.57 g,

0.119 mol) is added in one portion. The ice bath is removed, and the reaction mixture is

stirred for 3 hours at room temperature.

Work-up: The resulting clear, colorless solution is diluted with 500 mL of petroleum ether and

washed with 300 mL of water. The aqueous layer is separated and extracted with 150 mL of

petroleum ether. The combined organic layers are washed with 200 mL of saturated sodium

chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure to yield approximately 30 g of (tributylstannyl)methanol as a colorless oil.

This intermediate is used in the next step without further purification.

Step B: Synthesis of Tributyl[(methoxymethoxy)methyl]stannane[1]

Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical

stirrer, an argon inlet adapter, and a rubber septum.

Reagents: The flask is charged with the (tributylstannyl)methanol from the previous step, 190

mL of dichloromethane, 280 mL (3.16 mol) of dimethoxymethane, and 50 g of powdered 4 Å

molecular sieves.

Catalyst Addition: The mixture is cooled in an ice-water bath, and boron trifluoride etherate

(1.0 mL, 8.1 mmol) is added dropwise via syringe over 5 minutes.
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Reaction: The reaction is stirred for 3 hours at 0 °C.

Quenching and Work-up: The reaction is quenched by the addition of 15 mL of saturated

sodium bicarbonate solution. The mixture is filtered through a Celite pad, and the filter cake

is washed with 250 mL of dichloromethane. The combined filtrates are washed twice with

250-mL portions of saturated sodium bicarbonate solution. The combined aqueous layers

are extracted with 250 mL of dichloromethane. The combined organic phases are then

washed with 250 mL of saturated sodium chloride solution, dried over anhydrous sodium

sulfate, filtered, and concentrated.

Purification: The crude product is purified by column chromatography on 150 g of alumina,

eluting with 1.3 L of 1% ethyl acetate-hexane. The collected eluant is concentrated, and the

residue is distilled to afford 23 g of tributyl[(methoxymethoxy)methyl]stannane as a

colorless liquid.

Quantitative Data Summary
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Parameter Value Reference

Step A:

(Tributylstannyl)methanol

Synthesis

Diisopropylamine 13.7 mL (0.098 mol) [1]

Butyllithium (1.60 M in hexane) 58.4 mL (0.093 mol) [1]

Tributyltin Hydride 24.75 g (0.0850 mol) [1]

Paraformaldehyde 3.57 g (0.119 mol) [1]

Reaction Time 3 hours [1]

Reaction Temperature Room Temperature [1]

Approximate Yield 30 g (crude) [1]

Step B:

Tributyl[(methoxymethoxy)met

hyl]stannane Synthesis

(Tributylstannyl)methanol ~30 g (from Step A) [1]

Dimethoxymethane 280 mL (3.16 mol) [1]

Boron Trifluoride Etherate 1.0 mL (8.1 mmol) [1]

Reaction Time 3 hours [1]

Reaction Temperature 0 °C [1]

Overall Yield and Product

Specifications

Final Product Yield 23 g (74% overall) [1]

Boiling Point 117 °C (0.34 mm) [1]

Molecular Formula C₁₅H₃₄O₂Sn [3][4][5]

Molecular Weight 365.14 g/mol [3][4][5]
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Experimental Workflow Diagram

Step A: (Tributylstannyl)methanol Synthesis Step B: Tributyl[(methoxymethoxy)methyl]stannane Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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